molecular formula C14H16N2O B14221598 N-Benzyl-N,1-dimethylpyrrole-2-carboxamide CAS No. 504434-05-3

N-Benzyl-N,1-dimethylpyrrole-2-carboxamide

Cat. No.: B14221598
CAS No.: 504434-05-3
M. Wt: 228.29 g/mol
InChI Key: BSMGCHLGSZJBJJ-UHFFFAOYSA-N
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Description

N-Benzyl-N,1-dimethylpyrrole-2-carboxamide is a chemical compound with a pyrrole ring structure. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,1-dimethylpyrrole-2-carboxamide typically involves the reaction of N-benzyl-N-methylamine with pyrrole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,1-dimethylpyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Benzyl-N,1-dimethylpyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-N,1-dimethylpyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-methylpyrrole-2-carboxamide
  • N-Benzyl-N,1-dimethylindole-2-carboxamide
  • N-Benzyl-N,1-dimethylpyrrole-3-carboxamide

Uniqueness

N-Benzyl-N,1-dimethylpyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

504434-05-3

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-benzyl-N,1-dimethylpyrrole-2-carboxamide

InChI

InChI=1S/C14H16N2O/c1-15-10-6-9-13(15)14(17)16(2)11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3

InChI Key

BSMGCHLGSZJBJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

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